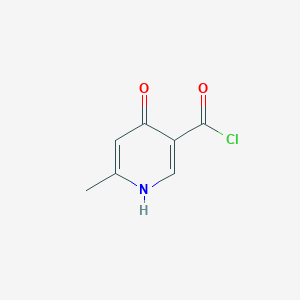

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- typically involves the chlorination of 4-hydroxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Acylation Reactions

The compound readily participates in acylation reactions due to the presence of the carbonyl chloride group. For example:

-

Reaction with Alcohols : The carbonyl chloride can react with alcohols to form esters.

R OH+3 Pyridinecarbonyl chloride→R O C O 3 pyridine

Nucleophilic Substitution

Nucleophiles can attack the carbonyl carbon, leading to various substitution products. This is particularly useful for synthesizing more complex molecules.

Hydrolysis

In the presence of water, the carbonyl chloride can hydrolyze to form 4-hydroxy-6-methylpyridine-3-carboxylic acid:

3 Pyridinecarbonyl chloride+H2O→4 hydroxy 6 methylpyridine 3 carboxylic acid+HCl

-

Biological Activity

Research indicates that derivatives of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These activities are often explored in drug development.

-

Data Table of Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Acylation | Alcohol (R-OH) | Ester (R-O-C(=O)-3-pyridine) | Base/Heat |

| Nucleophilic Substitution | Nucleophile (Nu:) | Substituted Product | Solvent |

| Hydrolysis | 3-Pyridinecarbonyl chloride + H2O | 4-Hydroxy-6-methylpyridine-3-carboxylic acid | Aqueous solution |

The compound 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- serves as a versatile intermediate in organic synthesis and has potential applications in pharmaceuticals due to its biological activity. Understanding its chemical reactions allows for the development of new compounds with desired properties.

Scientific Research Applications

Scientific Research Applications

Given that the compound is an acyl chloride derivative of a hydroxypyridine, it can be inferred that its applications would likely involve its use as a building block in chemical synthesis.

Potential applications based on related research:

- Reactant for Phenacylation: Research indicates that 6-methyl-beta-nitropyridin-2-ones react with phenacyl bromides, and while the yields were low, the reaction was studied using similar compounds . 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- might be used in analogous reactions to synthesize more complex molecules .

- Precursor to Substituted Pyridines: The synthesis of 2-chloropyridines involves nitropyridone-2 derivatives, suggesting that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be a precursor in creating substituted pyridines .

- Chelating Agents: 4-hydroxy-6-methyl-3-pyridinecarboxylic acid (a related compound) has been evaluated as a chelating agent for iron and aluminum . The acyl chloride could potentially be modified to enhance these chelating properties or to introduce them into other molecular frameworks .

- Synthesis of Esters and Alcohols: As an acyl chloride, 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in the synthesis of esters, including those with sympathomimetic effects like bronchodilation . It may serve as an intermediate in creating 3,4-dihydroxy-alpha-(amino- and N-substituted amino-methyl)benzyl alcohol esters .

Reactions and Synthesis Methods:

- The reaction of derivatives of 6-methyl-beta-nitropyridin-2-one with phenacyl bromides results in low yields, which may suggest challenges in using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .

- In one study, a mixture of methoxypyridine and p-chlorophenacyl bromide was boiled in acetonitrile to yield a product, indicating a potential pathway for using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .

- Reactions without a solvent, using sealed glass ampoules at high temperatures, have been employed to produce N-isomers, implying that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in solvent-free reactions .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-6-methylpyridine-3-carboxylic acid: The precursor to 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-.

3-Pyridinecarbonyl chloride: A simpler acyl chloride derivative of pyridine.

4-Hydroxy-3-pyridinecarboxylic acid: Another hydroxylated pyridine derivative.

Uniqueness

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl group and an acyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile for various chemical synthesis applications.

Biological Activity

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- (CAS No. 57658-62-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 157.58 g/mol |

| IUPAC Name | 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- |

| InChI Key | XQJXKZCPCZKXKH-UHFFFAOYSA-N |

The biological activity of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can influence cellular pathways that lead to apoptosis and inhibit the proliferation of cancer cells. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell viability.

- Receptor Modulation : It can act on receptors that modulate cell signaling pathways related to growth and differentiation.

Anticancer Activity

Research has indicated that derivatives of 3-Pyridinecarbonyl chloride exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that certain derivatives had IC50 values in the micromolar range against glioma cells, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Studies

- Cytotoxicity Against Glioma Cells : A study evaluated the cytotoxic effects of several pyridine derivatives on U87MG glioma cells. The results indicated that specific derivatives showed significant cytotoxicity with IC50 values ranging from 1.2 to 9.6 μM, suggesting their potential as therapeutic agents against glioblastoma .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms through which these compounds exert their effects. It was found that they could induce apoptosis by activating caspase pathways and inhibiting key regulatory proteins involved in cell survival .

Research Findings

Recent studies have highlighted various aspects of the biological activity of 3-Pyridinecarbonyl chloride, including:

- Selectivity Index : The selectivity index for certain derivatives was found to be significantly higher than traditional chemotherapeutics like doxorubicin, indicating a potentially safer therapeutic profile .

- Gene Expression Modulation : Treatment with the compound resulted in differential expression of genes associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-?

The compound can be synthesized via condensation of a substituted aldehyde (e.g., 4-hydroxy-6-methylpyridine-3-carbaldehyde) with a chlorinating agent, followed by cyclization. Key steps include:

- Condensation : Use of catalysts like palladium or copper to facilitate coupling reactions under inert atmospheres .

- Cyclization : Employing solvents such as dimethylformamide (DMF) or toluene at controlled temperatures (80–120°C) to promote ring closure .

- Chlorination : Introduction of the carbonyl chloride group via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and methyl groups) .

- IR to identify carbonyl chloride (C=O stretch ~1750 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 187.01) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should researchers handle stability challenges during storage?

The compound is moisture-sensitive due to the reactive carbonyl chloride group. Recommended practices:

- Store under inert gas (argon) at –20°C in sealed, desiccated containers .

- Avoid prolonged exposure to light to prevent photodegradation of the pyridine ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?

Discrepancies in NMR or IR spectra may arise from tautomeric equilibria between keto-enol forms or hydrogen bonding. Mitigation strategies:

- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomerization and resolve splitting .

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify dominant tautomers .

- Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (e.g., hydroxyl groups) .

Q. What mechanistic insights explain reactivity in cross-coupling reactions?

The electron-withdrawing carbonyl chloride group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Key considerations:

- Substituent Effects : The 4-hydroxy and 6-methyl groups influence regioselectivity. Steric hindrance at the 6-position directs electrophiles to the 2- or 4-positions .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency with aryl boronic acids in Suzuki-Miyaura reactions .

Q. How can computational methods predict biological activity or solubility?

- Molecular Dynamics (MD) Simulations : Model solvation free energy in water/DMSO to estimate solubility .

- Docking Studies : Screen against protein targets (e.g., kinases) using software like AutoDock to predict binding affinity .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Q. Data Contradiction Analysis

Q. How to address conflicting yields reported for the same synthetic route?

Variations in yield (e.g., 60–85%) may stem from:

- Purity of Reagents : Trace moisture in solvents (e.g., DMF) can hydrolyze carbonyl chloride, reducing yield .

- Catalyst Loading : Optimal Pd/Cu ratios (1–5 mol%) are critical; excess catalyst may promote side reactions .

- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at peak product concentration .

Q. Why do different studies report divergent melting points?

Discrepancies in melting points (e.g., 178°C vs. 165°C) may indicate:

- Polymorphism : Recrystallize from alternative solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .

- Impurity Profiles : Characterize by DSC/TGA to distinguish melting events of impurities vs. the pure compound .

Q. Methodological Recommendations

Q. What precautions are necessary for safe handling?

- Use gloveboxes for chlorination steps to avoid inhalation of toxic gases (SOCl₂, HCl) .

- Quench residual reagents with ice-cold sodium bicarbonate before disposal .

Q. How to optimize reaction scalability for gram-scale synthesis?

Properties

CAS No. |

57658-62-5 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10) |

InChI Key |

NFCOMSWTXXJUQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.